(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 336.34 g/mol. This compound is categorized under the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps:
These synthetic routes require careful optimization to enhance yield and selectivity while minimizing by-products.
The molecular structure of (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented using various structural formulas:
InChI=1S/C20H16O5/c1-23-19(21)13-24-15-10-11-16-18(12-15)25-17(20(16)22)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,17-9
This notation provides a detailed representation of the compound's connectivity and stereochemistry.
Property | Value |
---|---|
Molecular Formula | C20H16O5 |
Molecular Weight | 336.34 g/mol |
Canonical SMILES | COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate often involves interactions at a molecular level with biological targets:
The physical and chemical properties of (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate are critical for its application in research and development:
This compound has several scientific uses:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: